1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine
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Overview
Description
1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with a 2-methylpropan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This amine undergoes a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to form the desired pyridine derivative.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a ketone or aldehyde.
Scientific Research Applications
1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
- 1-(5-Bromo-3-methylpyridin-2-yl)ethanone
- 5-Bromo-3-nitropyridine-2-carbonitrile
Comparison: 1-(5-Bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific side chain and substitution pattern on the pyridine ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the 2-methylpropan-1-amine side chain may enhance its solubility or binding affinity to certain biological targets.
Properties
Molecular Formula |
C10H15BrN2 |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H15BrN2/c1-6(2)9(12)10-7(3)4-8(11)5-13-10/h4-6,9H,12H2,1-3H3 |
InChI Key |
ADWLCLZAFCWZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(C(C)C)N)Br |
Origin of Product |
United States |
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